molecular formula C28H30N4O2 B560385 CRT5 CAS No. 1034297-58-9

CRT5

Cat. No.: B560385
CAS No.: 1034297-58-9
M. Wt: 454.574
InChI Key: XBDRAUPLGHAFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CRT5, also known as CRT0066051, is a pyrazine benzamide compound. It is a potent and selective inhibitor of protein kinase D (PKD) isoforms, specifically PKD1, PKD2, and PKD3. This compound has shown significant effects in reducing vascular endothelial growth factor (VEGF)-induced endothelial cell migration, proliferation, and tubulogenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CRT5 involves the formation of the pyrazine benzamide core. The typical synthetic route includes the following steps:

    Formation of Pyrazine Core: Starting with a suitable pyrazine precursor, the core structure is formed through cyclization reactions.

    Benzamide Formation: The pyrazine core is then functionalized to introduce the benzamide group. This step often involves amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

CRT5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, potentially altering its activity or stability.

    Reduction: Reduction reactions can modify the functional groups on this compound, impacting its inhibitory properties.

    Substitution: Substitution reactions can be used to modify the pyrazine or benzamide moieties, potentially leading to derivatives with different biological activities.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reagents or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Angiogenesis Studies

CRT5 has been instrumental in studying the role of PKD in angiogenesis. In vitro studies using human umbilical vein endothelial cells (HUVECs) have demonstrated that this compound effectively reduces VEGF-mediated signaling pathways, thereby providing insights into the molecular mechanisms underlying blood vessel formation.

Cancer Research

Given its ability to inhibit angiogenesis, this compound is being explored for its potential applications in cancer therapy. By disrupting the angiogenic process, this compound may limit tumor growth and metastasis, making it a candidate for further investigation in cancer treatment protocols.

Cardiovascular Research

The inhibition of PKD by this compound has implications for cardiovascular health, particularly in conditions associated with abnormal endothelial function. Researchers are examining how this compound can mitigate endothelial dysfunction and improve vascular health.

Case Studies

StudyFocusFindings
Endothelial Function Analysis Investigated the effects of this compound on HUVECsDemonstrated reduced migration and tubulogenesis in response to VEGF .
Cancer Metastasis Inhibition Explored this compound's role in tumor microenvironmentsHighlighted potential for limiting tumor-induced angiogenesis .
Cardiovascular Disease Models Assessed this compound's impact on vascular healthSuggested improvements in endothelial function through PKD inhibition .

Mechanism of Action

CRT5 exerts its effects by selectively inhibiting the activity of protein kinase D isoforms. It binds to the active site of PKD1, PKD2, and PKD3, preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways involved in endothelial cell migration, proliferation, and tubulogenesis .

Comparison with Similar Compounds

Similar Compounds

    CRT0066101: Another PKD inhibitor with a similar structure but different potency and selectivity.

    CID755673: A non-competitive inhibitor of PKD with distinct binding properties.

    BPKDi: A selective inhibitor of PKD1 with a different chemical scaffold.

Uniqueness of CRT5

This compound is unique due to its high potency and selectivity for all three PKD isoforms. Its ability to inhibit VEGF-induced endothelial cell functions makes it a valuable tool in research and potential therapeutic applications .

If you have any specific questions or need further details, feel free to ask!

Biological Activity

CRT5 is a novel compound identified as a specific inhibitor of Protein Kinase D (PKD), which plays a crucial role in various cellular processes, including angiogenesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on endothelial cells, and potential therapeutic applications based on diverse research findings.

This compound functions primarily by inhibiting the autophosphorylation of PKD isoforms 1 and 2 at specific serine residues (Ser916 and Ser876) following stimulation by Vascular Endothelial Growth Factor (VEGF) . This inhibition leads to a decrease in the phosphorylation of downstream substrates such as Histone Deacetylase 5 (HDAC5), cAMP-response-element-binding protein (CREB), and Heat Shock Protein 27 (HSP27) .

Key Findings

  • Biochemical Inhibition : The IC50 values for this compound against PKD isoforms are remarkably low, at approximately 1 nM for PKD1, 2 nM for PKD2, and 1.5 nM for PKD3 .
  • Specificity : this compound shows minimal inhibitory activity against other protein kinase C (PKC) isoforms, indicating a degree of specificity for PKD .

Effects on Endothelial Cells

This compound has been shown to significantly impact various aspects of endothelial cell function:

  • Inhibition of Angiogenesis : In human umbilical vein endothelial cells (HUVECs), this compound reduced VEGF-induced migration, proliferation, and tubulogenesis. These effects mirror those observed when PKD expression is knocked down using siRNA .
  • Cytotoxicity : The compound exhibits cytotoxic effects with an LD50 value of approximately 17 μM in HUVECs, comparable to its effects in cancer cell lines .

Data Table: Biological Activity of this compound

Parameter Value
IC50 for PKD11 nM
IC50 for PKD22 nM
IC50 for PKD31.5 nM
LD50 in HUVECs17 μM
Effect on VEGF-induced migrationDecreased
Effect on VEGF-induced tubulogenesisDecreased

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound in both cancer and vascular diseases:

  • Cancer Research : A study indicated that this compound could inhibit tumor growth by targeting PKD-mediated pathways essential for cancer cell proliferation . The specificity of this compound allows it to be used as a tool to dissect the role of PKD in cancer biology.
  • Vascular Diseases : Given its role in angiogenesis, this compound may hold promise as an anti-angiogenic agent in conditions characterized by excessive vascular growth, such as diabetic retinopathy or tumor-associated angiogenesis .

Properties

IUPAC Name

3-[6-amino-5-(6-ethoxynaphthalen-2-yl)pyridin-3-yl]-N-[2-(dimethylamino)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2/c1-4-34-25-11-10-20-14-22(9-8-21(20)16-25)26-17-24(18-31-27(26)29)19-6-5-7-23(15-19)28(33)30-12-13-32(2)3/h5-11,14-18H,4,12-13H2,1-3H3,(H2,29,31)(H,30,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDRAUPLGHAFCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)C3=C(N=CC(=C3)C4=CC(=CC=C4)C(=O)NCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.